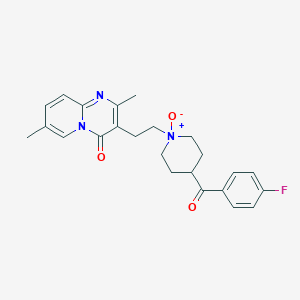
Sinomedol N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sinomedol N-oxide, also known as this compound, is a useful research compound. Its molecular formula is C24H26FN3O3 and its molecular weight is 423.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Oxides - Cyclic N-Oxides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
The N-oxide functionality in compounds like Sinomedol N-oxide plays a critical role in enhancing their medicinal properties. Here are some key applications:
- Prodrugs : this compound can act as a prodrug, which is an inactive precursor that converts into an active drug within the body. This conversion can enhance the drug's bioavailability and reduce side effects .
- Hypoxia-Activated Prodrugs : Compounds containing N-oxide groups are often reduced enzymatically in hypoxic conditions, making them useful as targeted therapies for tumors that thrive in low oxygen environments .
- Antimicrobial Agents : Research indicates that N-oxides can exhibit antibacterial properties. For instance, derivatives of this compound may be effective against various bacterial strains due to their ability to disrupt microbial membranes .
Synthetic Applications
This compound also serves as a valuable synthetic intermediate in organic chemistry. Its applications include:
- Oxidation Reactions : The presence of the N-oxide group facilitates specific oxidation reactions, such as those involved in the Upjohn or Ley-Griffith oxidations, which are essential for synthesizing complex organic molecules .
- Stabilization of Reactive Intermediates : The strong hydrogen bonding capabilities of N-oxides allow them to stabilize reactive intermediates during chemical reactions, thus improving yields and selectivity .
Imaging and Diagnostic Applications
N-oxide compounds have been explored for their potential use in imaging technologies:
- Magnetic Resonance Imaging (MRI) : Certain N-oxide derivatives can serve as contrast agents in MRI due to their paramagnetic properties, enhancing image quality and resolution .
- Fluorescent Probes : this compound may also be utilized in developing fluorescent probes for biological imaging, allowing researchers to visualize cellular processes in real-time .
Case Study 1: Antitumor Activity
A study investigated the antitumor efficacy of this compound derivatives in hypoxic tumor environments. The results indicated that these compounds exhibited significant cytotoxicity against hypoxic cancer cells while sparing normoxic cells, highlighting their potential for selective cancer therapy .
Case Study 2: Antibacterial Properties
Research conducted on various derivatives of this compound demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell membranes, leading to cell lysis and death .
Summary Table of Applications
| Application Area | Description | Examples |
|---|---|---|
| Medicinal Chemistry | Prodrugs and targeted therapies | Hypoxia-activated prodrugs |
| Synthetic Chemistry | Intermediates for oxidation reactions | Upjohn oxidation |
| Imaging Technologies | Contrast agents for MRI and fluorescent probes | MRI contrast agents |
| Antimicrobial Agents | Disrupting microbial membranes | Effective against Staphylococcus aureus |
Eigenschaften
CAS-Nummer |
118435-02-2 |
|---|---|
Molekularformel |
C24H26FN3O3 |
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
3-[2-[4-(4-fluorobenzoyl)-1-oxidopiperidin-1-ium-1-yl]ethyl]-2,7-dimethylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C24H26FN3O3/c1-16-3-8-22-26-17(2)21(24(30)27(22)15-16)11-14-28(31)12-9-19(10-13-28)23(29)18-4-6-20(25)7-5-18/h3-8,15,19H,9-14H2,1-2H3 |
InChI-Schlüssel |
PFYDQUZGBBIYED-UHFFFAOYSA-N |
SMILES |
CC1=CN2C(=NC(=C(C2=O)CC[N+]3(CCC(CC3)C(=O)C4=CC=C(C=C4)F)[O-])C)C=C1 |
Kanonische SMILES |
CC1=CN2C(=NC(=C(C2=O)CC[N+]3(CCC(CC3)C(=O)C4=CC=C(C=C4)F)[O-])C)C=C1 |
Key on ui other cas no. |
118435-02-2 |
Synonyme |
sinomedol N-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















